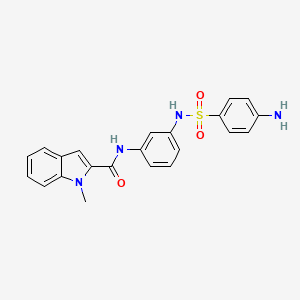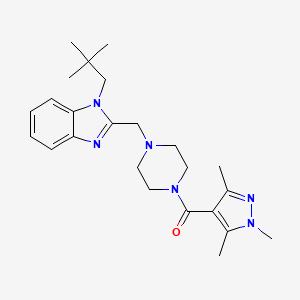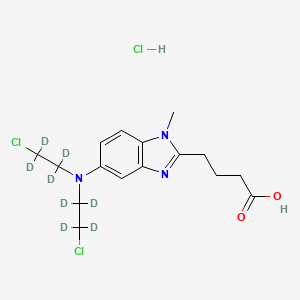
Bendamustine-d8 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bendamustine-d8 (hydrochloride) is a deuterated form of bendamustine hydrochloride, an alkylating agent used in chemotherapy. It is primarily utilized in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . The deuterated version, Bendamustine-d8, is labeled with deuterium, which can be useful in pharmacokinetic studies to track the compound’s behavior in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine-d8 (hydrochloride) involves the incorporation of deuterium into the bendamustine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps involve the alkylation of benzimidazole with deuterated chloroethylamine and subsequent reactions to form the final product .
Industrial Production Methods: Industrial production of Bendamustine-d8 (hydrochloride) follows similar steps to the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bendamustine-d8 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of various hydrolyzed products.
Common Reagents and Conditions:
Alkylation Reactions: Typically involve chloroethylamine derivatives under controlled conditions.
Hydrolysis Reactions: Occur in the presence of water or aqueous solutions.
Major Products Formed:
Hydrolyzed Derivatives: Including monohydroxy and dihydroxy derivatives.
Aplicaciones Científicas De Investigación
Bendamustine-d8 (hydrochloride) has a wide range of applications in scientific research:
Mecanismo De Acción
Bendamustine-d8 (hydrochloride) exerts its effects through alkylation, forming covalent bonds with DNA. This leads to intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound is effective against both active and quiescent cells. The exact molecular targets include DNA bases, and the pathways involved are related to DNA repair and cell cycle progression .
Comparación Con Compuestos Similares
- Cyclophosphamide
- Chlorambucil
- Melphalan
Comparison: Bendamustine-d8 (hydrochloride) is unique due to its dual mechanism of action, combining properties of both alkylating agents and purine analogs. This dual action results in a broader spectrum of activity and effectiveness against various types of cancer cells, including those resistant to other alkylating agents .
Propiedades
Fórmula molecular |
C16H22Cl3N3O2 |
|---|---|
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,8D2,9D2,10D2; |
Clave InChI |
ZHSKUOZOLHMKEA-SJEKSWIZSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl.Cl |
SMILES canónico |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


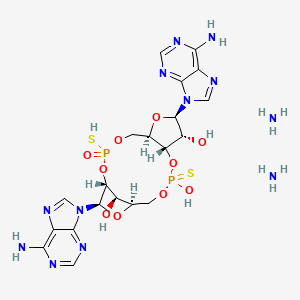
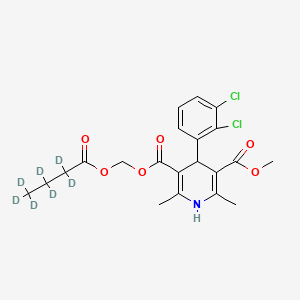
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
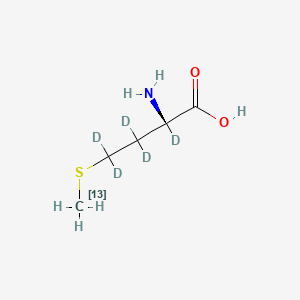
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
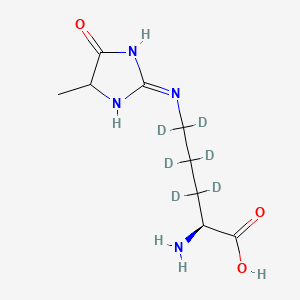

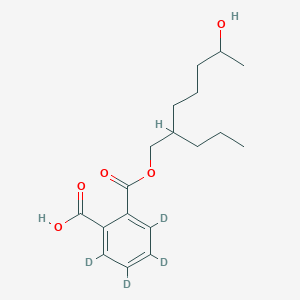
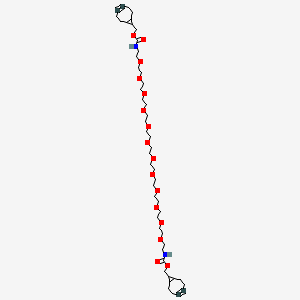

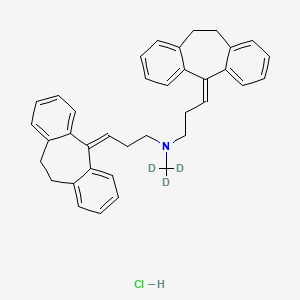
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
